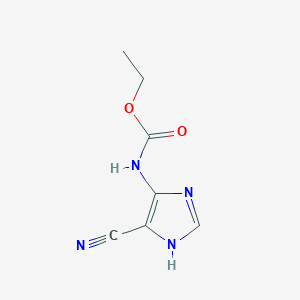
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
2-Phenyl-4,5-imidazole dicarboxylate: Used in the synthesis of metal-organic frameworks.
4-Phenyl-1H-imidazole: Commonly used in pharmaceutical applications.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and versatile reactivity.
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2,5-dimethyl-1-phenylimidazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-9-12(8-13)14-10(2)15(9)11-6-4-3-5-7-11/h3-7H,1-2H3 |
InChI-Schlüssel |
DWVYTQZXXKEQSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1C2=CC=CC=C2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
